N-Cycloheptyl-p-aminobenzoic acid
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Overview
Description
N-Cycloheptyl-p-aminobenzoic acid is an organic compound with the chemical formula C14H19NO2 It is a derivative of p-aminobenzoic acid, where the amino group is substituted with a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-p-aminobenzoic acid typically involves the reaction of p-aminobenzoic acid with cycloheptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Aminobenzoic acid and cycloheptylamine.Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The p-aminobenzoic acid is dissolved in the solvent, and cycloheptylamine is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-p-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-Cycloheptyl-p-aminobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-p-aminobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Aminobenzoic acid: The parent compound, which lacks the cycloheptyl group.
N-Cyclohexyl-p-aminobenzoic acid: A similar compound with a cyclohexyl group instead of a cycloheptyl group.
N-Cyclopentyl-p-aminobenzoic acid: Another analog with a cyclopentyl group.
Uniqueness
N-Cycloheptyl-p-aminobenzoic acid is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(cycloheptylamino)benzoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2,(H,16,17) |
InChI Key |
BCCGTVGOZOUWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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